molecular formula C17H22ClNO B2428211 {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158363-96-2

{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride

Cat. No. B2428211
CAS RN: 1158363-96-2
M. Wt: 291.82
InChI Key: XXSPLXSIZHQVFZ-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is a chemical compound with the molecular formula C17H21NO . It is also known by other names such as N-[4-(benzyloxy)benzyl]propan-2-amine and N-(4-(Benzyloxy)benzyl)propan-2-amine . The compound has a molecular weight of 255.35 g/mol .


Synthesis Analysis

While specific synthesis methods for {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride were not found in the search results, it is known that 1-(4-Methoxyphenyl)-2-benzylaminopropane, a related compound, is used as an intermediate in the synthesis of Formoterol Fumarate .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C17H21NO/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 . The Canonical SMILES representation is CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride include a molecular weight of 255.35 g/mol . Other properties such as density, boiling point, melting point, and flash point were not available in the search results .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, which can be synthesized using compounds like the one , have been studied extensively for their potential as anticancer agents . The presence of certain groups in their structures can significantly increase their anticancer activity . For example, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity .

Treatment of Th17-Mediated Autoimmune Diseases

4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives, which can be synthesized using the compound , have been identified as promising candidates for the treatment of Th17-mediated autoimmune diseases . These diseases include conditions like rheumatoid arthritis, psoriasis, and multiple sclerosis .

Inhibition of Tobacco Mosaic Virus (TMV)

Certain derivatives of the compound, such as (1E,3Z,4E)-1-(2-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(4-chlorobenzyl) oxime, have shown significant inhibitory activity against TMV . This suggests potential applications in the field of plant protection and virology .

Development of New Drugs

The compound’s structure allows for the modification of its functional groups, which is a common method for developing new drugs . This has led to the production of many commercially available drugs based on similar structures .

Research on Nuclear Receptors (NRs)

The compound could potentially be used in research on NRs, a large family of ligand-regulated transcriptional factors that control the expression of target genes involved in a range of physiological processes . NRs are a major focus in the development of new drugs .

Bioactivity Studies

The compound can be used in bioactivity studies to understand the effect of substituent groups in their structures on bioactivity against various cell lines .

properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16;/h3-11,14,18H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPLXSIZHQVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride

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